molecular formula C19H24BrNO B7855000 4-(4-Methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide

4-(4-Methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide

Cat. No.: B7855000
M. Wt: 362.3 g/mol
InChI Key: OFHVYVGSYCWQII-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with a methoxyphenyl group and additional methyl groups, enhancing its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide typically involves multiple steps, starting with the formation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of tetrahydroquinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, 4-(4-Methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide can be used as a probe to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for understanding biological processes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism by which 4-(4-Methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Quinoline: A simpler analog without the methoxyphenyl group.

  • Tetrahydroquinoline: A reduced form of quinoline.

  • Methoxyphenol: A phenolic compound with a methoxy group.

Uniqueness: 4-(4-Methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide stands out due to its unique combination of structural features, which confer enhanced reactivity and stability compared to its analogs. This makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2,2,4-trimethyl-1,3-dihydroquinoline;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.BrH/c1-18(2)13-19(3,14-9-11-15(21-4)12-10-14)16-7-5-6-8-17(16)20-18;/h5-12,20H,13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHVYVGSYCWQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1)(C)C3=CC=C(C=C3)OC)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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